![molecular formula C11H20N2O B2602262 1-[4-[(E)-Pent-2-enyl]piperazin-1-yl]ethanone CAS No. 2419108-28-2](/img/structure/B2602262.png)
1-[4-[(E)-Pent-2-enyl]piperazin-1-yl]ethanone
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Overview
Description
Scientific Research Applications
Cancer Research
In the realm of cancer research , compounds similar to 1-[4-[(E)-Pent-2-enyl]piperazin-1-yl]ethanone have been synthesized and evaluated for their efficacy against human breast cancer cells. These compounds target Poly (ADP-Ribose) Polymerase (PARP) , which is crucial in DNA repair mechanisms. The inhibition of PARP can lead to the death of cancer cells, particularly those deficient in other DNA repair pathways .
Pharmacology
In pharmacology , the structural analogs of this compound have been explored for their potential as antifungal agents . The intramolecular cyclization of related compounds mediated by polyphosphoric acid (PPA) has shown promise in developing new antifungal medications .
Material Science
The derivatives of 1-[4-[(E)-Pent-2-enyl]piperazin-1-yl]ethanone could be significant in material science . While specific applications in this field are not directly mentioned, the chemical properties such as boiling points, melting points, and molecular weight are critical for designing materials with desired thermal and physical characteristics .
Biochemistry
Biochemically, compounds with a piperazine ring, such as 1-[4-[(E)-Pent-2-enyl]piperazin-1-yl]ethanone, are of interest due to their interaction with various biological receptors. They can serve as building blocks for synthesizing molecules that interact with specific enzymes or receptors in the body .
Medicine
Medicinally, the structural framework of 1-[4-[(E)-Pent-2-enyl]piperazin-1-yl]ethanone can be utilized to create compounds with therapeutic potential. The pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are key factors in the development of new drugs .
Mechanism of Action
Target of Action
Similar compounds have been found to target poly (adp-ribose) polymerase in human breast cancer cells .
Mode of Action
More research is needed to fully understand the interaction of this compound with its targets .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell viability in human breast cancer cells .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
Similar compounds have been found to cause a loss of cell viability in human breast cancer cells .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
properties
IUPAC Name |
1-[4-[(E)-pent-2-enyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14/h4-5H,3,6-10H2,1-2H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRIRLOFUKUWKN-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCN1CCN(CC1)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CN1CCN(CC1)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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